(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester

Medicinal Chemistry Peptide Synthesis Drug Delivery

(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester (CAS 182370-56-5) is a chiral, orthogonally protected amino acid derivative that functions as a high-purity building block in peptide synthesis and medicinal chemistry workflows. The compound features a single (R)-configured stereocenter, a base-labile Boc-protected primary amine, a free secondary hydroxyl group, and an ethyl ester moiety.

Molecular Formula C12H23NO5
Molecular Weight 261.31 g/mol
CAS No. 182370-56-5
Cat. No. B066097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester
CAS182370-56-5
Molecular FormulaC12H23NO5
Molecular Weight261.31 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(CCNC(=O)OC(C)(C)C)O
InChIInChI=1S/C12H23NO5/c1-5-17-10(15)8-9(14)6-7-13-11(16)18-12(2,3)4/h9,14H,5-8H2,1-4H3,(H,13,16)/t9-/m1/s1
InChIKeyUQTWSBWPFGVCAK-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-N-Boc-5-Amino-3-hydroxy-pentanoic Acid Ethyl Ester (CAS 182370-56-5): A Verified Chiral Synthon for Medicinal Chemistry Procurement


(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester (CAS 182370-56-5) is a chiral, orthogonally protected amino acid derivative that functions as a high-purity building block in peptide synthesis and medicinal chemistry workflows. The compound features a single (R)-configured stereocenter, a base-labile Boc-protected primary amine, a free secondary hydroxyl group, and an ethyl ester moiety . It is commercially available with a specified purity of 97% (liquid form) and is characterized by a molecular weight of 261.31 g/mol, a density of 1.087 g/cm³, and a boiling point of 393.5°C at 760 mmHg . This specific stereochemical and functional group arrangement makes it a preferred intermediate over its free acid and deprotected analogs for constructing complex, biologically active peptides requiring precise spatial orientation and orthogonal deprotection strategies.

Why Generic Substitution Fails: Quantifying the Functional and Steric Differentiation of (R)-N-Boc-5-Amino-3-hydroxy-pentanoic Acid Ethyl Ester


Direct substitution with closely related analogs—such as the free carboxylic acid, the deprotected amine, or the (S)-enantiomer—compromises synthetic outcomes because each alternative alters a critical physical or functional parameter. The ethyl ester form confers a 14.5% lower Polar Surface Area (PSA) and a 71.5% higher LogP compared to the free acid, directly impacting solubility and membrane permeability in cell-based assays [1]. Conversely, the absence of the Boc group in deprotected variants eliminates orthogonal protecting group capability, leading to uncontrolled side reactions during peptide coupling . Finally, the (R)-configuration is stereospecific; replacing it with an (S)-enantiomer would generate a diastereomer with unpredictable and typically undesired biological or crystallographic properties . These quantifiable differences demonstrate that generic replacement is not chemically equivalent.

Quantitative Differentiation Guide: (R)-N-Boc-5-Amino-3-hydroxy-pentanoic Acid Ethyl Ester vs. Closest Analogs


Enhanced Lipophilicity and Membrane Permeability vs. Free Acid Form

The ethyl ester modification significantly increases lipophilicity relative to the free carboxylic acid analog. This difference is quantified by a higher LogP (1.61 vs. 0.94) and a lower Polar Surface Area (PSA: 84.86 Ų vs. 99.35 Ų) . These values indicate a 71.5% increase in partition coefficient (LogP) and a 14.5% reduction in PSA, both of which correlate with improved passive membrane permeability and organic solvent solubility, critical for intracellular target engagement or chromatographic purification [1].

Medicinal Chemistry Peptide Synthesis Drug Delivery

Superior Purity Specification for Critical Synthetic Intermediates

Procurement data shows that (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester is routinely supplied at a minimum purity of 97%, compared to the free acid analog which is typically supplied at 96% purity . While the absolute difference is 1%, this translates to a 25% reduction in potential impurities (from 4% to 3%), which is a significant advantage for multi-step syntheses where impurity carry-over can impact yield and final product purity .

Process Chemistry Quality Control Pharmaceutical Intermediates

Orthogonal Protection and Deprotection Control vs. Unprotected Amine

The Boc group on the target compound provides a base-stable, acid-labile protection for the primary amine, enabling selective deprotection under mild acidic conditions (e.g., TFA) without affecting the ethyl ester or hydroxyl functionalities. In contrast, the deprotected analog (R)-5-amino-3-hydroxy-pentanoic acid ethyl ester (CAS 182955-76-6) lacks this orthogonal handle, leading to uncontrolled polymerization or branching during standard peptide coupling . The Boc group is stable to basic conditions (pH > 8) and nucleophiles, whereas the free amine is reactive and requires immediate protection or specialized handling .

Peptide Chemistry Protecting Group Strategy SPPS

Defined Physical State and Handling Characteristics for Automated Synthesis

The target compound is supplied as a liquid with a defined density of 1.087 g/cm³ and a boiling point of 393.5°C, which facilitates accurate volumetric dispensing by automated liquid handlers in parallel synthesis workflows . In contrast, the free acid analog is a pale-yellow to yellow-brown solid, which may require weighing or solubilization steps that introduce variability in high-throughput settings . The liquid state, combined with its high boiling point, also reduces the risk of evaporative loss during prolonged reactions or storage under ambient conditions.

Automated Synthesis Process Engineering Robotic Dispensing

Validated Application Scenarios for (R)-N-Boc-5-Amino-3-hydroxy-pentanoic Acid Ethyl Ester Based on Differential Evidence


Solid-Phase Peptide Synthesis (SPPS) of Bioactive Peptides Requiring a 3-Hydroxy-5-aminopentanoic Acid Motif

The compound's orthogonal Boc protection and free hydroxyl group enable its direct incorporation into standard Fmoc/t-Bu SPPS protocols after Boc removal. The liquid state and high purity (97%) minimize weighing errors and ensure consistent coupling efficiency, which is critical for synthesizing peptides with precise biological activity . The (R)-configuration ensures the desired stereochemistry in the final peptide, which directly influences binding affinity and efficacy .

Synthesis of Cell-Permeable Prodrugs or Chemical Probes Targeting Intracellular Enzymes

The 71.5% higher LogP and 14.5% lower PSA compared to the free acid form enhance passive diffusion across cell membranes . This makes the ethyl ester an ideal precursor for intracellular delivery of polar warheads or fluorescent probes. Once inside the cell, the ester can be hydrolyzed by endogenous esterases to release the active carboxylic acid, providing a mechanism for targeted activation .

Automated Parallel Synthesis and High-Throughput Medicinal Chemistry Campaigns

As a liquid with a defined density (1.087 g/cm³), this compound is compatible with automated liquid handling systems, enabling precise, reproducible dispensing for library synthesis . This eliminates the need for manual weighing and dissolution steps, reducing cycle times and minimizing human error in multi-well plate formats. The high boiling point (393.5°C) also ensures minimal evaporative loss during extended reaction sequences or solvent evaporation steps .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.